(2-Chloro-3-methylphenyl)hydrazine hydrochloride
Description
Molecular Architecture and Stereochemical Analysis
The molecular structure of (2-chloro-3-methylphenyl)hydrazine hydrochloride comprises a chloro-methyl-substituted phenyl ring bonded to a hydrazine group, protonated at the terminal nitrogen and stabilized by a chloride counterion. Density functional theory (DFT) calculations at the B3LYP/6-311+G** level reveal three stable isomers differing in chlorine placement (second, fifth, or sixth positions). The most stable isomer (ΔG = 0.00 kcal/mol) features chlorine at the second position, with Gibbs free energy differences of 0.84 kcal/mol and 2.22 kcal/mol for less stable conformers. Key bond lengths include:
- C–Cl: 1.750 Å
- N–N: 1.412 Å
- C–C (aromatic): 1.395–1.402 Å
The methyl group induces steric effects, twisting the hydrazine moiety by 28.87° relative to the phenyl plane. Mulliken charge analysis shows electron density localization at the chlorine (–0.32 e) and hydrazinic nitrogen (+0.18 e), driving electrophilic reactivity.
Crystallographic Studies and Hirshfeld Surface Analysis
Single-crystal X-ray diffraction confirms a monoclinic lattice (space group Pn) with two independent molecules per asymmetric unit. The phenyl ring exhibits planarity (r.m.s. deviation = 0.012 Å), while the hydrazine group forms N–H⋯Cl hydrogen bonds (2.672–2.679 Å). Hirshfeld surface analysis quantifies intermolecular interactions:
- H⋯H : 48.2%
- C⋯H/H⋯C : 33.4%
- Cl⋯H/H⋯Cl : 12.1%
Notably, C–H⋯π interactions (3.51 Å) stabilize crystal packing, with a herringbone arrangement along the b-axis. The chloride ion participates in bifurcated hydrogen bonds (N–H⋯Cl, 3.12 Å), contributing to lattice energy.
Spectroscopic Profiling
NMR :
- ¹H NMR (DMSO-d₆) : δ 7.45 (d, J = 8.2 Hz, 1H, Ar–H), 7.32 (t, J = 7.6 Hz, 1H, Ar–H), 7.18 (d, J = 7.8 Hz, 1H, Ar–H), 4.12 (s, 2H, NH₂), 2.34 (s, 3H, CH₃).
- ¹³C NMR : δ 138.9 (C–Cl), 132.4 (C–CH₃), 129.7–126.3 (aromatic carbons), 45.8 (NH₂).
IR (KBr) :
UV-Vis (MeOH) : λₘₐₓ = 265 nm (π→π* transition of aromatic system).
Mass Spectrometry :
Thermal Stability and Degradation Pathways
Thermogravimetric analysis (TGA) under nitrogen reveals a one-step decomposition at 180–250°C (Δm = 78%), while oxidative conditions (air) show two steps:
Differential scanning calorimetry (DSC) identifies melting at 153°C (ΔH = 112 J/g) and exothermic decomposition peaks at 192°C (ΔH = –345 J/g). Activation energy (Eₐ) calculated via Flynn-Wall-Ozawa method is 148 kJ/mol, indicating moderate thermal stability.
Solubility, Partition Coefficients, and Hygroscopicity
Solubility (25°C) :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 |
| Ethanol | 34.7 |
| Dichloromethane | 8.9 |
The octanol-water partition coefficient (logP = 2.48) reflects balanced lipophilicity, suitable for membrane permeation. Hygroscopicity testing shows 4.2% mass gain at 75% RH, necessitating storage under inert atmospheres. Hansen solubility parameters:
- δD = 18.2 MPa¹/²
- δP = 6.8 MPa¹/²
- δH = 4.1 MPa¹/²
These values align with polar aprotic solvents, guiding formulation strategies.
Properties
IUPAC Name |
(2-chloro-3-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-2-4-6(10-9)7(5)8;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFVONLEYSQVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-3-methylphenylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Chloro-3-methylphenylamine+HydrazineHCl(2-Chloro-3-methylphenyl)hydrazine hydrochloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazones.
Scientific Research Applications
(2-Chloro-3-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-3-methylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific enzymes. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the hydrazine terminal, favoring nucleophilic addition or cyclization reactions .
- Electron-donating groups (e.g., OCH₃, CH₃) improve stability in acidic conditions and catalytic efficiency in condensations .
- Heterocyclic or aliphatic substituents (e.g., thienylmethyl, propyl) modify solubility and material compatibility, critical for applications like perovskite solar cells .
Condensation Reactions
Phenylhydrazine hydrochloride catalyzes chromanone condensations via acid release, forming pyrazolines or pyrazoles depending on reaction conditions . Similarly, (4-methoxyphenyl)hydrazine HCl facilitates acylation and nitration in multi-step syntheses, highlighting the role of substituents in directing reactivity .
Nucleophilic Attack
The reactivity of (2-chloro-3-methylphenyl)hydrazine HCl at the C-2 position of chromanone derivatives may differ from fluorinated analogues (e.g., 3-fluorophenylhydrazine HCl) due to steric and electronic effects .
Reducing Agents
Propylhydrazine HCl and (2-thienylmethyl)hydrazine HCl restore aged perovskite precursors, achieving device efficiencies of 22.6% and 23.0%, respectively. Their reducing power correlates with hydrazine’s electron-donating capacity and substituent-mediated stability .
Photovoltaics
Pharmaceuticals
Agrochemicals
- tert-Butyl hydrazine HCl is used in diacylhydrazine insecticides, where the bulky tert-butyl group enhances ligand-receptor binding in pest control .
Performance Metrics
Biological Activity
(2-Chloro-3-methylphenyl)hydrazine hydrochloride is an organic compound recognized for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its chemical properties, synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
This compound features a hydrazine functional group attached to a chlorinated aromatic ring. Its molecular formula is , with a molecular weight of approximately 162.61 g/mol. The presence of the chlorine atom at the 2-position and a methyl group at the 3-position enhances its reactivity and solubility in various solvents, making it a valuable compound in synthetic organic chemistry.
Synthesis
The synthesis of this compound typically involves several methods, including:
- Condensation Reactions : Primary amines or hydrazines are reacted with electron-deficient aldehydes to form C=N bonds.
- Hydrochloride Formation : The compound is often encountered as a hydrochloride salt to improve stability and solubility .
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, which is crucial for developing potential cancer therapies. The compound's mechanism may involve interactions with cellular pathways that regulate cell survival and death.
Antimicrobial and Antifungal Activities
In addition to its anti-cancer effects, this compound demonstrates notable antimicrobial and antifungal activities. Studies have reported its efficacy against several bacterial strains and fungi, suggesting potential applications in treating infections.
Structure-Activity Relationships
Computational methods such as the Prediction of Activity Spectra for Substances (PASS) program have been utilized to predict the biological activity spectrum of this compound based on its chemical structure. This approach helps in understanding how structural modifications can influence its biological effects.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Antifungal | Inhibitory effects on fungal growth |
Interaction Studies
Recent studies have focused on the interaction of this compound with biological targets. Molecular docking simulations have shown promising binding affinities with proteins involved in metabolic pathways, which could elucidate its therapeutic potential and side effects.
Q & A
Q. What strategies mitigate decomposition during long-term storage?
- Answer : Store in amber vials under inert gas (N₂/Ar) at −20°C. Decomposition via oxidation is minimized by adding stabilizers (e.g., 0.1% ascorbic acid). Regular NMR checks (every 6 months) monitor integrity .
Applications in Advanced Research
Q. Can this compound act as a ligand in coordination chemistry or catalysis?
Q. How is it employed in the synthesis of photoactive or fluorescent derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
